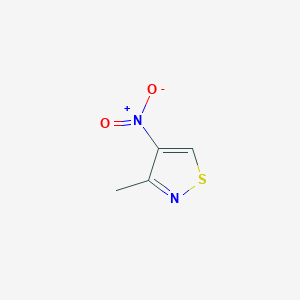

3-Methyl-4-nitroisothiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methyl-4-nitroisothiazole involves an alternative method that also produces 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a side product. This method has been extensively studied for its efficiency and the spectral and electronic properties of the synthesized compound (Regiec & Wojciechowski, 2019).

Molecular Structure Analysis

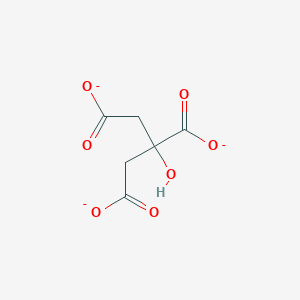

The molecular structure of 3-Methyl-4-nitroisothiazole has been characterized using various spectroscopic techniques. Vibrational spectra predicted by anharmonic approximation show good agreement with experimental data. The stability of the molecule arising from hyperconjugative interaction has been estimated using natural bond orbital analysis (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

3-Methyl-4-nitroisothiazole is susceptible to reduction, similar to 1-methyl-3-nitropyrazole. Its UV-Vis spectra analysis reveals the nature of valence electron excitation and electron transition, indicating its potential for various chemical reactions (Regiec & Wojciechowski, 2019).

Physical Properties Analysis

The physical properties of 3-Methyl-4-nitroisothiazole, such as its molar enthalpy of vaporization, have been estimated, providing insights into its behavior under different physical conditions (Regiec & Wojciechowski, 2019).

Chemical Properties Analysis

The compound's electron affinity and measured reduction potential highlight its chemical properties, particularly its reactivity and susceptibility to certain chemical reactions. This understanding is crucial for its application in various chemical processes (Regiec & Wojciechowski, 2019).

Applications De Recherche Scientifique

Summary of the Application

3-Methyl-4-nitroisothiazole has been used in the synthesis of novel platinum(II) complexes, which have shown promising results in cancer treatment .

Methods of Application or Experimental Procedures

Two novel platinum(II) complexes were synthesized by the reaction of the appropriate 3,5-dimethyl-4-nitroisoxazole with K2PtCl4. The structure of these complexes was characterized by elemental analysis, ESI MS spectrometry, 1H NMR, and far-IR spectroscopy .

Results or Outcomes

The cytotoxicity of the investigated compounds was examined in vitro on three human cancer cell lines (MCF-7 breast, ES-2 ovarian, and A-549 lung adenocarcinomas) in both normoxia and hypoxia conditions. The trans complex showed much better cytotoxic activity than cisplatin for all the tested cancer cell lines .

2. Synthesis and Spectroscopic Research

Summary of the Application

An alternative method for synthesizing 3-methyl-4-nitroisothiazole has been presented, revealing its stability, reduction susceptibility, and spectroscopic and electronic properties .

Methods of Application or Experimental Procedures

The specific methods of synthesis and the experimental procedures used to study the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole are not detailed in the available sources .

Results or Outcomes

The outcomes of this research include a new method for synthesizing 3-methyl-4-nitroisothiazole and a detailed analysis of its spectroscopic and electronic properties .

3. Synthesis and Reactivity of Isothiazoles

Summary of the Application

Isothiazoles, including 3-Methyl-4-nitroisothiazole, are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .

Methods of Application or Experimental Procedures

New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .

Results or Outcomes

The outcomes of this research include the development of new synthesis methods for isothiazoles and the discovery of unprecedented pathways for their functionalization .

4. Bulk Custom Synthesis

Summary of the Application

3-Methyl-4-nitroisothiazole is used in bulk custom synthesis, which involves the large-scale production of the compound for various industrial applications .

Methods of Application or Experimental Procedures

The specific methods of synthesis and the experimental procedures used for bulk custom synthesis of 3-Methyl-4-nitroisothiazole are not detailed in the available sources .

Results or Outcomes

The outcomes of this application include the availability of 3-Methyl-4-nitroisothiazole for various industrial applications .

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWVNQQFRSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631708 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitroisothiazole | |

CAS RN |

1073-18-3 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)